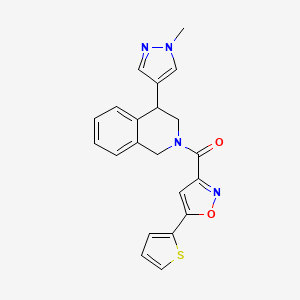

![molecular formula C17H11Cl2NO3S2 B2555168 [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate CAS No. 329778-39-4](/img/structure/B2555168.png)

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

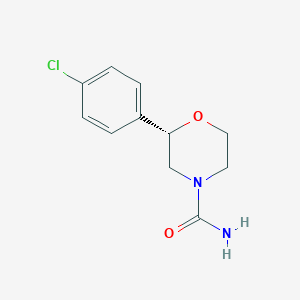

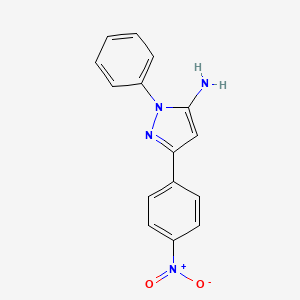

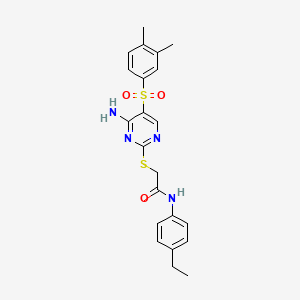

“[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate” is a chemical compound that likely contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of organic materials .

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Scientific Research

Biological Activity and Carcinogenicity Studies

Thiophene analogues, like those of benzidine and 4-aminobiphenyl, have been synthesized and evaluated for carcinogenicity. These compounds, including 5-phenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide, were tested using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity. However, their capability to elicit tumors in vivo remains doubtful, emphasizing the importance of in vitro predictions for new compounds' carcinogenic potential (Ashby et al., 1978).

Synthesis and Applications

Thiophene derivatives are prominent in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. They are fundamental in drug development, with several being active ingredients in marketed drugs. Their applications extend beyond pharmaceuticals into organic materials, agrochemicals, flavors, and dyes, driven by their valuable electronic properties and synthetic versatility. Recent advancements in thiophene synthesis highlight the ongoing interest and potential for innovative applications (Xuan, 2020).

Environmental Impact and Degradation

The environmental fate of thiophene compounds, particularly their occurrence, toxicity, and biodegradation in petroleum products, has been reviewed. Studies on condensed thiophenes like dibenzothiophene reveal significant contributions to organosulfur compounds in petroleum, with implications for toxicity and environmental pollution. Biodegradation research focuses on metabolites and degradation pathways, underscoring the environmental aspects of thiophene derivatives' use and disposal (Kropp & Fedorak, 1998).

Direcciones Futuras

Thiophene derivatives are of interest in a variety of research areas, including organic synthesis, drug discovery, and material science . They are promising candidates for a large number of advanced technological applications in electrochromic devices (ECDs), automotive rear-view mirrors, light-emitting diodes, architectural energy-saving windows, catalysts, displays, and sensors .

Propiedades

IUPAC Name |

[4-(thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3S2/c18-12-3-8-16(19)17(10-12)25(21,22)23-14-6-4-13(5-7-14)20-11-15-2-1-9-24-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXMLBXWKMRQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)